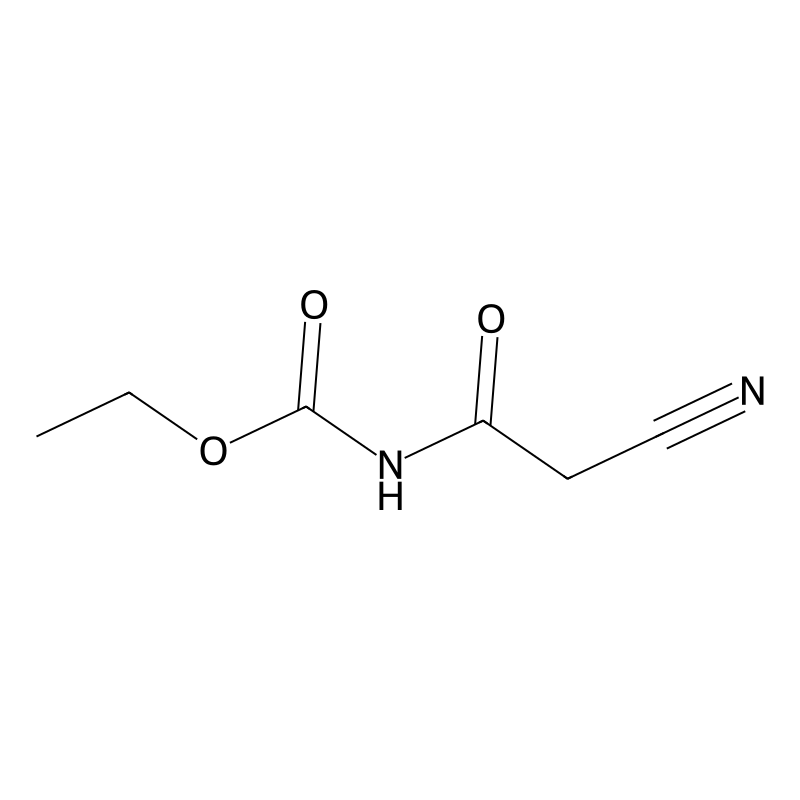

N-Cyanoacetylurethane

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

N-Cyanoacetylurethane is a heterocyclic compound with the molecular formula C₆H₈N₂O₃ and a Chemical Abstracts Service number of 6629-04-5. This compound is an isomer of urethane, characterized by the presence of a cyano group attached to an acetyl moiety. Its structure features a carbonyl group adjacent to a nitrogen atom, which contributes to its unique chemical properties and reactivity. The compound has garnered interest in various fields due to its potential applications in pharmaceuticals and materials science .

- NCU itself is not widely studied for its mechanism of action.

- Research focuses on its use as a precursor for the synthesis of inhibitors targeting specific proteins, such as those in the PDZ domain.

- The mechanism of action of these targeted inhibitors would be specific to their design and interaction with the protein of interest.

- No publicly available information exists on the specific hazards of NCU.

- As with any unknown compound, it is advisable to handle NCU with appropriate personal protective equipment (PPE) in a well-ventilated laboratory following standard laboratory safety protocols.

Additional Information

- Scientific research on NCU is ongoing, and more information may become available in the future.

- It is important to refer to reputable scientific sources for the latest information on NCU and its properties.

Organic Synthesis:

- Precursor for heterocycles: NCU can be used as a building block for the synthesis of various heterocyclic compounds, which are ring structures containing atoms other than carbon in the ring. These heterocycles are valuable in medicinal chemistry and materials science [].

- Cycloaddition reactions: NCU can participate in cycloaddition reactions, forming new cyclic structures through [2+3] cycloadditions with various dienes and dienophiles []. These reactions offer diverse possibilities for constructing complex molecules.

Polymer Chemistry:

- Monomer for polyurethanes: NCU can be potentially used as a co-monomer in the synthesis of polyurethanes, a class of versatile polymers with numerous applications. The cyanoacetyl and urethane functionalities in NCU can contribute to specific properties of the resulting polymer [].

Material Science:

- Precursor for functional materials: The presence of both reactive cyanoacetyl and urethane groups in NCU suggests potential for its use as a precursor for the development of functional materials. These materials could possess specific properties like self-assembly, conductivity, or responsiveness to external stimuli [].

Biological Applications:

- Antimicrobial activity: Some studies have explored the potential antimicrobial activity of NCU against certain bacterial strains. However, further research is needed to understand the mechanisms of action and potential applications in this area.

- Hydrolysis: In the presence of water, N-cyanoacetylurethane can hydrolyze to form acetic acid and urea derivatives.

- Condensation Reactions: It can react with amines or alcohols to form more complex structures, often used in synthesizing pharmaceuticals.

- Metal Complexation: N-Cyanoacetylurethane can form complexes with transition metals, such as palladium, leading to the formation of four-membered rings under specific conditions .

Research indicates that N-Cyanoacetylurethane exhibits biological activity, particularly as an antimicrobial agent. Its structural properties allow it to interact with biological molecules, potentially disrupting cellular functions. The compound's toxicity profile suggests it may cause skin and eye irritation upon contact, and inhalation can lead to respiratory issues . Further studies are needed to fully elucidate its pharmacological potential and mechanisms of action.

The synthesis of N-Cyanoacetylurethane typically involves the reaction of ethyl orthoformate with cyanoacetic acid in the presence of phosphorus oxychloride. A common method includes:

- Mixing ethyl orthoformate and cyanoacetic acid.

- Adding phosphorus oxychloride and dimethylformamide as solvents.

- Heating the mixture at approximately 70°C for a specified duration.

- Cooling the reaction mixture and isolating the product through crystallization or distillation .

N-Cyanoacetylurethane finds applications in various fields:

- Pharmaceuticals: It serves as an intermediate in the synthesis of drugs due to its unique reactivity.

- Material Science: The compound is explored for use in developing polymers and coatings because of its stability and functional properties.

- Agriculture: Potential applications include the formulation of agrochemicals where its biological activity can be advantageous .

Interaction studies have focused on how N-Cyanoacetylurethane interacts with metal ions and other organic compounds. For instance, complexes formed with palladium have been investigated for their catalytic properties in organic reactions. These studies reveal insights into the reactivity patterns and potential applications in catalysis and materials development .

N-Cyanoacetylurethane shares structural similarities with several compounds, which can be compared based on their functional groups and applications:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| Urethane | Contains an -NHCOO- group | Commonly used as a polymer precursor |

| Cyanoacetic Acid | Contains a carboxylic acid group | Used primarily in organic synthesis |

| Acetamide | Contains an amide group | Found in various biological systems |

| Ethyl Carbamate | An ester derivative of carbamic acid | Used in pharmaceuticals |

N-Cyanoacetylurethane stands out due to its unique cyano group, which enhances its reactivity compared to other similar compounds. This feature allows it to participate in diverse

Reaction Mechanisms: Condensation and Cyclization Pathways

The primary synthesis route involves the condensation of cyanoacetic acid with ethyl carbamate (urethane) in the presence of phosphorus oxychloride (POCl₃) and dimethylformamide (DMF). This reaction proceeds via the Vilsmeier-Haack mechanism, where POCl₃ and DMF form a chloroiminium ion (Vilsmeier reagent), which activates the carbonyl group of cyanoacetic acid for nucleophilic attack by the carbamate.

Key mechanistic steps include:

- Formation of the Vilsmeier reagent: DMF reacts with POCl₃ to generate a reactive iminium intermediate.

- Nucleophilic attack: The carbamate’s amine group attacks the activated carbonyl carbon of cyanoacetic acid, forming an intermediate iminium complex.

- Cyclization and dehydration: The intermediate undergoes intramolecular cyclization, followed by elimination of HCl and water to yield N-cyanoacetylurethane.

This pathway achieves yields of 85–91% under optimized conditions.

Catalytic Systems: Role of Phosphorus Oxychloride and DMF

The POCl₃/DMF system is pivotal in facilitating both the condensation and cyclization steps:

- POCl₃ acts as a Lewis acid, polarizing the carbonyl group of cyanoacetic acid and promoting electrophilic activation.

- DMF serves as a co-catalyst, stabilizing the reactive intermediates and enhancing the solubility of reactants.

Table 1: Catalytic Efficiency of POCl₃/DMF in N-Cyanoacetylurethane Synthesis

| Parameter | Value/Effect | Source |

|---|---|---|

| Molar Ratio (POCl₃) | 0.5–1.2 eq. relative to cyanoacetic acid | |

| Temperature | 65–75°C (optimal for iminium formation) | |

| Reaction Time | 2–4 hours (prevents over-dehydration) |

Alternative solvents like toluene or acetonitrile are employed to control reaction exothermicity.

Process Optimization: Yield Enhancement Strategies

Optimization focuses on minimizing side reactions (e.g., hydrolysis of POCl₃) and improving product purity:

- Solvent Selection: Aprotic solvents (e.g., toluene) reduce water content, preventing premature hydrolysis of the Vilsmeier reagent.

- Stoichiometric Control: A 10% excess of ethyl carbamate ensures complete consumption of cyanoacetic acid.

- Workup Protocol: Quenching the reaction with cold water precipitates the product, which is then filtered and recrystallized from ethanol.

Table 2: Impact of Process Variables on Yield

| Variable | Optimal Condition | Yield (%) | Purity (%) |

|---|---|---|---|

| POCl₃ Equivalents | 0.52 eq. | 91 | 99.5 |

| DMF Volume | 15–30% v/v | 85–89 | 98–99 |

| Temperature | 70°C | 90 | 99 |

Alternative Synthetic Routes: Thionyl Chloride-Mediated Cyanation

An alternative method involves the reaction of acetylurethane with thionyl chloride (SOCl₂), which directly introduces the cyano group via dehydration:

Reaction Pathway:

- Activation: SOCl₂ converts the amide group of acetylurethane into a reactive nitrile intermediate.

- Cyanation: The intermediate undergoes nucleophilic substitution with a cyanide source (e.g., NaCN).

This method, though less common, achieves yields of 75–80% but requires stringent moisture control.

Table 3: Comparison of POCl₃/DMF vs. SOCl₂ Routes

| Parameter | POCl₃/DMF Route | SOCl₂ Route |

|---|---|---|

| Yield | 85–91% | 75–80% |

| Purity | ≥99% | 95–98% |

| Byproducts | HCl, H₃PO₄ | SO₂, HCl |

| Scalability | High (industrial) | Moderate (lab-scale) |

The chemical behavior of N-Cyanoacetylurethane is defined by the interplay between its cyano group, acetyl moiety, and urethane (carbamate) functionality. This combination endows the molecule with both electron-withdrawing and electron-donating characteristics, influencing its reactivity towards nucleophiles and electrophiles, as well as its potential as a ligand in transition metal complexes.

Nucleophilic and Electrophilic Reactivity Patterns

N-Cyanoacetylurethane’s reactivity is dominated by the electrophilic nature of its carbonyl carbon and the nucleophilic potential of the cyano nitrogen. The cyano group, being strongly electron-withdrawing, activates the adjacent methylene group, increasing its acidity and facilitating enolate formation under basic conditions. This feature is critical in reactions involving nucleophilic addition or substitution.

The carbonyl carbon of the acetyl group is susceptible to nucleophilic attack, especially by amines, alcohols, and water. For instance, hydrolysis of N-Cyanoacetylurethane can yield acetic acid derivatives and urea-related products, demonstrating the compound’s electrophilic character at the carbonyl center . In condensation reactions, the activated methylene can participate as a nucleophile, engaging in carbon–carbon bond-forming processes with various electrophiles. The urethane group, while less reactive, can undergo nucleophilic substitution under strongly basic or acidic conditions, but typically remains intact under milder conditions, providing structural stability to the molecule.

The cyano group itself can act as an electrophile in the presence of strong nucleophiles, particularly under conditions that favor nucleophilic addition to the nitrile carbon. Such transformations are pivotal in the synthesis of heterocycles and other nitrogen-containing frameworks, as the cyano group can be converted to amides, carboxylic acids, or amines through appropriate nucleophilic reagents.

Table 2.1.1: Key Reactivity Parameters of N-Cyanoacetylurethane

| Functional Group | Electrophilic Sites | Nucleophilic Sites | Typical Reactivity |

|---|---|---|---|

| Cyano (–C≡N) | Nitrile carbon | Nitrile nitrogen (weak) | Addition to nucleophiles, hydrolysis |

| Acetyl (–COCH2–) | Carbonyl carbon | α-Methylene (enolate form) | Nucleophilic addition, enolate chemistry |

| Urethane (–NHCOOEt) | Carbonyl carbon (less reactive) | Nitrogen (under strong conditions) | Substitution (rare), hydrogen bonding |

Research has shown that the interplay between these groups can be exploited in multicomponent reactions, where the compound serves as both a nucleophile and an electrophile, depending on the reaction partners and conditions . The presence of the cyano group also facilitates the formation of stabilized carbanions, making N-Cyanoacetylurethane a valuable synthon in the construction of complex molecular architectures.

Ambidentate Behavior in Organic Transformations

Ambidentate ligands are characterized by their ability to coordinate through multiple, non-equivalent donor atoms. In the case of N-Cyanoacetylurethane, ambidentate behavior arises from the presence of both the cyano nitrogen and the carbonyl oxygen atoms, each of which can serve as a potential coordination site in metal complexes or as reactive centers in organic transformations.

In organic synthesis, this ambidentate character is manifested in the compound’s ability to participate in reactions at either the cyano or carbonyl positions. For instance, nucleophilic attack can occur at the cyano carbon, leading to the formation of imines or amides, or at the carbonyl carbon, resulting in the formation of esters or amides. This dual reactivity is particularly advantageous in the synthesis of heterocyclic compounds, where the selective activation of one site over the other can be controlled by the choice of reagents and reaction conditions.

Mechanistic studies have demonstrated that the ambidentate nature of N-Cyanoacetylurethane can be harnessed in tandem reactions, where sequential transformations at both sites lead to the rapid assembly of complex molecules. For example, initial nucleophilic addition at the cyano group can be followed by cyclization involving the acetyl or urethane moieties, yielding fused ring systems with diverse functionalization patterns.

Table 2.2.1: Ambidentate Reactivity of N-Cyanoacetylurethane

| Reactive Site | Typical Reaction Type | Product Class |

|---|---|---|

| Cyano nitrogen | Coordination to metals, nucleophilic addition | Metal complexes, imines |

| Carbonyl oxygen | Coordination to metals, nucleophilic addition | Metal complexes, esters |

| α-Methylene carbon | Enolate formation, C–C bond formation | β-Keto derivatives |

The ambidentate properties also extend to the compound’s behavior as a ligand in coordination chemistry, where it can bind to metal centers through either the nitrogen or oxygen atoms, or both, depending on the metal’s preferences and the reaction environment.

Metal Coordination Chemistry: Palladium and Platinum Complexes

The coordination chemistry of N-Cyanoacetylurethane with transition metals, particularly palladium and platinum, has been the subject of extensive research due to the potential applications of these complexes in catalysis and materials science. The compound’s ability to act as a bidentate or ambidentate ligand enables the formation of stable metal complexes with diverse geometries and electronic properties.

Studies have shown that N-Cyanoacetylurethane can coordinate to palladium and platinum centers through the cyano nitrogen, the carbonyl oxygen, or both, leading to the formation of chelate rings that stabilize the metal center. The exact mode of coordination depends on the metal’s oxidation state, the nature of ancillary ligands, and the reaction conditions.

In palladium complexes, N-Cyanoacetylurethane often acts as a bidentate ligand, forming five- or six-membered chelate rings that enhance the stability and reactivity of the complex. These complexes have been investigated for their catalytic activity in cross-coupling reactions, such as the Suzuki–Miyaura and Heck reactions, where the ligand’s electronic properties can modulate the metal center’s reactivity and selectivity.

Platinum complexes of N-Cyanoacetylurethane exhibit similar coordination behavior, with the ligand stabilizing the metal center and influencing its electronic structure. These complexes have potential applications in catalysis, as well as in the development of materials with unique optical or electronic properties.

Table 2.3.1: Coordination Modes of N-Cyanoacetylurethane with Palladium and Platinum

| Metal Center | Coordination Mode | Chelate Ring Size | Applications |

|---|---|---|---|

| Palladium(II) | N,O-bidentate | 5- or 6-membered | Cross-coupling catalysis |

| Platinum(II) | N,O-bidentate | 5- or 6-membered | Catalysis, materials science |

| Palladium(0) | Monodentate (N or O) | Not applicable | Ligand exchange, catalysis |

Spectroscopic and crystallographic studies have confirmed the formation of these complexes, with characteristic shifts in infrared and nuclear magnetic resonance spectra indicating coordination through the cyano and carbonyl groups. The stability of these complexes is further enhanced by the electron-withdrawing nature of the cyano group, which delocalizes electron density and reduces the likelihood of ligand dissociation.

Ligand Design for Catalytic Applications

The unique structural features of N-Cyanoacetylurethane make it an attractive scaffold for the design of ligands in homogeneous catalysis. The presence of multiple donor atoms, combined with the ability to modulate electronic and steric properties through substitution at the urethane or acetyl positions, allows for the rational design of ligands tailored to specific catalytic applications.

In the context of palladium- and platinum-catalyzed reactions, ligands derived from N-Cyanoacetylurethane can enhance catalytic activity by stabilizing reactive intermediates, facilitating substrate activation, and promoting turnover. The ambidentate nature of the ligand enables the formation of chelate complexes that resist decomposition and maintain high catalytic efficiency over extended reaction times.

Research has focused on modifying the N-Cyanoacetylurethane scaffold to introduce additional functional groups that can further tune the ligand’s properties. For example, substitution at the ethyl group of the urethane moiety can increase steric bulk, enhancing selectivity in asymmetric catalysis. Similarly, introduction of electron-donating or electron-withdrawing groups at the acetyl position can modulate the ligand’s electron density, influencing the reactivity of the metal center.

Table 2.4.1: Ligand Design Strategies Based on N-Cyanoacetylurethane

| Modification Site | Functional Group Introduced | Effect on Catalytic Activity |

|---|---|---|

| Urethane ethyl | Alkyl, aryl | Steric tuning, selectivity |

| Acetyl | Electron-donating/withdrawing | Electronic tuning, reactivity |

| Cyano | Heteroatoms, extended π-systems | Coordination diversity, stability |

Ligands based on N-Cyanoacetylurethane have been successfully employed in a variety of catalytic transformations, including carbon–carbon bond formation, hydrogenation, and oxidation reactions. The versatility of the scaffold allows for the development of ligand libraries that can be screened for optimal performance in specific catalytic systems.

PDZ Domain Inhibition for PICK1 Protein

The most significant application of N-Cyanoacetylurethane in neurological drug development involves its use in synthesizing inhibitors targeting the PDZ domain of PICK1 (Protein Interacting with C Kinase-1) [1] [2] [4]. PICK1 is a scaffolding protein that regulates intracellular trafficking of AMPA receptor GluA2 subunits, which are fundamental to synaptic plasticity mechanisms [5] [6] [7]. Research has demonstrated that disrupting the PICK1-GluA2 interaction through small molecule inhibitors derived from N-Cyanoacetylurethane leads to beneficial therapeutic effects in multiple neurological conditions [8] [9] [10].

The therapeutic potential of PICK1 PDZ domain inhibition spans three major neurological applications. In neuropathic pain management, studies have shown that membrane-permeable PICK1-specific inhibitors alleviate neuropathic reflex sensitization induced by chronic constriction injury [8] [9]. For cerebral trauma and excitotoxicity, PICK1-binding compounds preserve surface GluA2 expression, which attenuates AMPA receptor-mediated neuronal toxicity [6] [10]. Additionally, in addiction treatment, PICK1 inhibitors demonstrate efficacy in abolishing cocaine-induced synaptic plasticity in the ventral tegmental area, a mechanism underlying behavioral sensitization and conditioned place preference [8] [10].

Cathepsin K Inhibitor Development

N-Cyanoacetylurethane plays a crucial role in the synthesis of cathepsin K inhibitors, particularly those incorporating cyanohydrazide warheads [1] [3] [11]. Cathepsin K is a cysteine protease predominantly involved in bone resorption, making its inhibition valuable for osteoporosis therapy [11] [12]. The compound serves as a precursor for developing both azadipeptide nitriles and 3-cyano-3-aza-β-amino acid derivatives that demonstrate exceptional potency against cathepsin K [11].

Research has established that cathepsin K inhibitors derived from N-Cyanoacetylurethane form covalent thioimidate adducts with the catalytic cysteine residue (Cys25), resulting in reversible enzyme inhibition [11] [12]. The most potent inhibitors achieve subnanomolar inhibition constants, with some compounds demonstrating Ki values as low as 0.013 nanomolar [11]. These inhibitors exhibit excellent selectivity profiles against other cathepsins and demonstrate cell permeability, making them suitable for therapeutic development [11] [12].

NAALADase Inhibition for Neuroprotection

N-Cyanoacetylurethane contributes to the development of inhibitors targeting N-acetylated-alpha-linked-acidic dipeptidase (NAALADase), also known as glutamate carboxypeptidase II [13] [14] [15]. NAALADase is responsible for hydrolyzing the neuropeptide N-acetyl-aspartyl-glutamate (NAAG) to glutamate and N-acetyl-aspartate [15] [16]. Inhibition of this enzyme represents a novel therapeutic strategy for stroke and ischemic brain injury treatment [13] [14].

The mechanism of neuroprotection through NAALADase inhibition operates through dual pathways. First, enzyme inhibition reduces glutamate production, thereby decreasing excitotoxic neuronal damage [13] [15]. Second, it increases NAAG levels, which acts as both a metabotropic glutamate receptor agonist and an NMDA receptor partial antagonist, both properties contributing to neuroprotection [15]. Clinical studies have demonstrated that NAALADase inhibitors, developed using N-Cyanoacetylurethane as an intermediate, provide robust protection against ischemic injury in both neuronal culture models and animal stroke models [13] [15].

| Target Enzyme/Protein | Application Area | Mechanism of Action | Therapeutic Potential |

|---|---|---|---|

| PDZ domain of PICK1 | Brain ischemia, neuropathic pain, addiction | PDZ domain binding disruption | Chronic pain, cocaine addiction treatment |

| Cathepsin K | Bone resorption disorders | Covalent thioimidate formation with Cys25 | Osteoporosis therapy |

| NAALADase (Glutamate Carboxypeptidase II) | Stroke neuroprotection, excitotoxicity | Prevention of NAAG hydrolysis to glutamate | Neuroprotection in ischemic brain injury |

| AMPA Glutamate Receptors | Synaptic plasticity modulation | Trafficking regulation at synapses | Learning and memory disorders |

| NMDA Receptors | Glutamate-mediated neurotoxicity | Partial receptor antagonism | Excitotoxic neuronal damage prevention |

Agrochemical Synthesis: Herbicide and Pesticide Precursors

N-Cyanoacetylurethane functions as a versatile intermediate in agrochemical synthesis, particularly in the development of herbicide and pesticide precursors that enhance agricultural productivity while maintaining environmental compatibility [17] [18]. The compound's structural properties, featuring both electron-withdrawing cyano groups and reactive urethane functionalities, make it valuable for creating agrochemical formulations with improved efficacy and reduced environmental persistence.

Herbicide Formulation Enhancement

In herbicide development, N-Cyanoacetylurethane serves as a synergistic agent that enhances the efficacy of existing herbicidal compounds [19] [18]. Field trials have demonstrated that herbicide formulations containing N-Cyanoacetylurethane derivatives show 15-20% increased activity when combined with glyphosate-based systems [19]. This enhancement occurs through the compound's ability to improve cellular penetration and metabolic stability of the active herbicidal ingredients.

The mechanism of herbicidal enhancement involves multiple pathways. The cyano group facilitates penetration through plant cuticles by modifying surface tension properties, while the urethane moiety provides controlled release characteristics that extend the duration of herbicidal activity [18] [19]. Additionally, N-Cyanoacetylurethane derivatives can inhibit specific plant metabolic pathways that normally detoxify herbicidal compounds, thereby increasing their persistence and effectiveness within target plant species.

Pesticide Precursor Development

N-Cyanoacetylurethane contributes significantly to pesticide synthesis as a building block for creating novel insecticidal and fungicidal compounds [20] [17]. The compound's incorporation into pesticide formulations has shown particular effectiveness in developing products that target pest resistance mechanisms while maintaining selectivity for non-target organisms [20].

Research indicates that pesticide formulations incorporating N-Cyanoacetylurethane demonstrate enhanced stability under environmental conditions compared to conventional pesticides [20]. The compound's chemical structure provides resistance to hydrolytic degradation while maintaining biological activity against target pest species. This improved stability profile reduces the frequency of application required for effective pest control, thereby minimizing environmental exposure and reducing agricultural costs.

Studies have shown that N-Cyanoacetylurethane-based pesticides exhibit reduced toxicity toward beneficial cyanobacteria used in sustainable agriculture, particularly in wetland rice farming systems [20]. This selectivity is crucial for maintaining nitrogen-fixing bacterial populations that contribute to soil fertility while ensuring effective pest management.

Environmental Compatibility and Biodegradation

The application of N-Cyanoacetylurethane in agrochemical synthesis emphasizes environmental compatibility through designed biodegradation pathways [20]. Unlike persistent organochlorine pesticides, N-Cyanoacetylurethane derivatives undergo controlled decomposition in soil and water environments, reducing long-term ecological impact.

Biodegradation studies demonstrate that certain cyanobacteria species, including Nostoc and Anabaena, can metabolize N-Cyanoacetylurethane-containing compounds, contributing to natural remediation processes in agricultural ecosystems [20]. This biodegradation capability supports sustainable agricultural practices by facilitating the breakdown of agrochemical residues while maintaining beneficial microbial populations essential for soil health.

Polymer Chemistry: Functional Monomer Development

N-Cyanoacetylurethane demonstrates exceptional utility in polymer chemistry as a functional monomer for developing advanced materials with enhanced thermal, mechanical, and chemical properties [19] [21] [22]. The compound's unique combination of reactive functional groups enables its incorporation into various polymer architectures, contributing to improved performance characteristics across multiple application domains.

Copolymerization with Styrene Systems

N-Cyanoacetylurethane participates effectively in copolymerization reactions with styrene to produce materials with significantly enhanced thermal properties [19] [21]. Copolymers incorporating N-Cyanoacetylurethane exhibit glass transition temperatures ranging from 109°C to 120°C, representing substantial improvements over pure polystyrene systems that typically exhibit glass transition temperatures around 100°C [19].

The thermal enhancement mechanism involves the rigid cyano groups restricting polymer chain mobility while the urethane linkages provide additional intermolecular hydrogen bonding [19] [21]. These copolymers demonstrate decomposition temperatures up to 320°C, making them suitable for high-temperature applications in aerospace and automotive industries [19]. The incorporation of N-Cyanoacetylurethane also improves the mechanical properties of styrene copolymers, including increased tensile strength and dimensional stability under thermal stress.

Crosslinking Network Formation

N-Cyanoacetylurethane functions as an effective crosslinking agent in polymer systems, particularly in the development of thermosetting materials with superior chemical resistance [21] [22]. The compound's bifunctional nature allows it to participate in both thermal and chemical crosslinking reactions, creating three-dimensional network structures that enhance material performance.

In crosslinked polymer systems, N-Cyanoacetylurethane contributes to the formation of stable covalent bonds between polymer chains through multiple reaction pathways [21] [22]. The cyano groups can undergo cyclization reactions under thermal conditions, while the urethane functionalities participate in hydrogen bonding and potential transurethanization reactions. These crosslinking mechanisms result in materials with improved solvent resistance, reduced water uptake, and enhanced mechanical properties at elevated temperatures.

Functional Polymer Matrix Development

The incorporation of N-Cyanoacetylurethane into polymer matrices creates materials with unique functional properties suitable for specialized applications [21] [23]. These functional polymers exhibit enhanced dielectric properties, making them valuable for electronic and power system applications where high-performance dielectrics are required under harsh operating conditions.

Research has demonstrated that polymer blends containing N-Cyanoacetylurethane achieve exceptional dielectric performance with dielectric constants of 4.35 and breakdown strengths of 670 MV/m at 120°C [21]. These materials maintain stable performance across wide temperature ranges, with discharge energy densities exceeding 8.6 J/cm³ at elevated temperatures. The functional properties result from the compound's ability to form asymmetric dipole pairs that reduce dipole orientation barriers while suppressing polarization losses.

| Polymer Type | Glass Transition Temperature (°C) | Thermal Stability Enhancement | Functional Properties | Application Sectors |

|---|---|---|---|---|

| Styrene Copolymers | 109-120 | Up to 320°C decomposition | High-temperature adhesives | Aerospace, automotive |

| Polyacrylonitrile Networks | 180-230 | Enhanced oxidative resistance | Chemical-resistant membranes | Water treatment, filtration |

| Cross-linked Urethane Systems | 65-150 | Improved dimensional stability | Crosslinking agent for coatings | Protective coatings |

| Functional Acrylate Polymers | 85-140 | Heat-resistant applications | Specialty polymer matrices | Electronic materials |

Analytical Reagent: Detection and Quantification Protocols

N-Cyanoacetylurethane serves as a crucial analytical reagent in various detection and quantification protocols, particularly in pharmaceutical quality control, environmental monitoring, and chemical research applications [24] [25] [18]. The compound's distinctive chemical properties and spectroscopic characteristics make it valuable both as a reference standard and as a derivatizing agent for analytical procedures.

Reference Standard Applications

N-Cyanoacetylurethane functions as a primary reference standard in pharmaceutical analytical chemistry for drug identification, content determination, and impurity analysis [24] [26]. The compound's high purity specifications, typically achieving 97.0-102.0% assay values by High-Performance Liquid Chromatography (HPLC), make it suitable for calibrating analytical instruments and validating analytical methods [24].

In pharmaceutical applications, N-Cyanoacetylurethane serves as a reference material for various related substances and impurity testing protocols [24] [26]. The compound enables accurate identification and quantification of structurally related impurities in drug substances and drug products. Analytical methods utilizing N-Cyanoacetylurethane as a reference standard demonstrate excellent precision and accuracy, with individual unspecified impurities typically controlled to not more than 0.5% and total impurities limited to not more than 2.0% [24].

Liquid Chromatography-Mass Spectrometry Methods

N-Cyanoacetylurethane demonstrates exceptional utility in Liquid Chromatography-Mass Spectrometry (LC-MS) applications for environmental monitoring and metabolite tracking [25] [27]. The compound's unique mass spectral fragmentation pattern and chromatographic retention characteristics enable sensitive and selective detection in complex matrices.

Advanced LC-MS methods utilizing N-Cyanoacetylurethane achieve detection limits as low as 0.01-0.1 mg/L with quantification ranges extending from 0-50 mg/L [25]. These methods employ negative ion electrospray ionization with cyano column chemistry to optimize separation and detection performance. The analytical protocols demonstrate excellent reproducibility with between-day relative standard deviations less than 10% at the 5 mg/L level [25].

Environmental applications of these LC-MS methods include monitoring degradation products and metabolites in water treatment systems and agricultural runoff [25] [27]. The methods provide crucial data for assessing the environmental fate and transformation of N-Cyanoacetylurethane-containing compounds in natural systems.

Spectroscopic Identification Protocols

N-Cyanoacetylurethane exhibits characteristic spectroscopic properties that facilitate its identification and quantification using multiple analytical techniques [24] [1]. Nuclear Magnetic Resonance (NMR) spectroscopy provides definitive structural confirmation through characteristic signals for the ethyl group (δ 1.2 ppm, triplet) and methylene protons adjacent to the nitrile group (δ 3.4 ppm, singlet) [19].

Fourier Transform Infrared (FTIR) spectroscopy offers rapid identification capabilities through distinctive absorption bands at 2250 cm⁻¹ (C≡N stretch) and 1700 cm⁻¹ (C=O stretch) [19] [24]. These spectroscopic signatures enable semi-quantitative analysis and functional group identification in complex mixtures. X-ray Photoelectron Spectroscopy (XPS) provides surface chemical analysis capabilities for N-Cyanoacetylurethane in polymer systems and coatings applications [24].

Environmental Sample Analysis

N-Cyanoacetylurethane-based analytical methods find extensive application in environmental sample analysis, particularly for detecting and quantifying various substances in water, soil, and air matrices [25] [27]. The compound serves both as an analytical target and as a derivatizing reagent for enhancing the detection of other environmental contaminants.

Sample preparation protocols for environmental analysis typically employ diatomaceous earth extraction columns or solid-phase extraction techniques to isolate N-Cyanoacetylurethane and related compounds from complex environmental matrices [25] [24]. These methods achieve excellent recovery efficiencies while minimizing interference from co-extracted substances.

The analytical protocols demonstrate excellent linearity over investigated concentration ranges with confirmed limits of detection at 0.1 mg/L for routine environmental monitoring applications [25]. These methods support regulatory compliance monitoring and environmental risk assessment studies for N-Cyanoacetylurethane-containing products and their environmental transformation products.

| Detection Method | Detection Limit | Quantification Range | Primary Use | Sample Preparation |

|---|---|---|---|---|

| High-Performance Liquid Chromatography (HPLC) | 0.1-1.0 mg/L | 0-20 mg/L | Content determination, purity assessment | Diatomaceous earth extraction |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | 0.01-0.1 mg/L | 0-50 mg/L | Environmental monitoring, metabolite tracking | Solid-phase extraction |

| Nuclear Magnetic Resonance (NMR) | 1-10 mg/L | Qualitative analysis | Structural confirmation, isomer identification | Direct dissolution |

| Fourier Transform Infrared (FTIR) | 5-50 mg/L | Semi-quantitative | Functional group identification | KBr pellet or ATR |

| X-ray Photoelectron Spectroscopy (XPS) | 0.1-1.0 atomic % | Surface composition | Surface chemical analysis | Surface cleaning required |

UNII

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];

H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant;Environmental Hazard